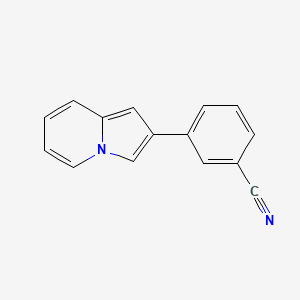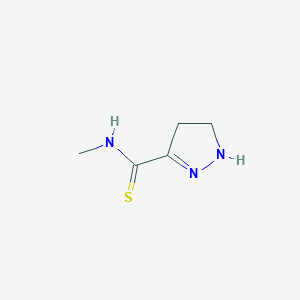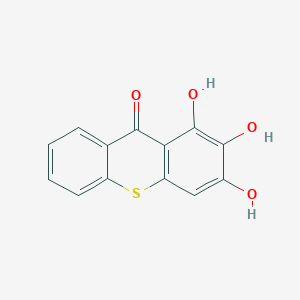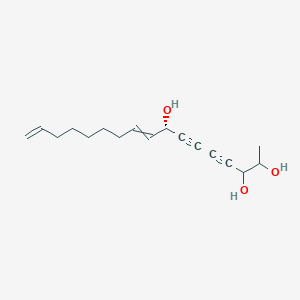![molecular formula C23H37NOSn B14192191 (5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one CAS No. 879688-75-2](/img/structure/B14192191.png)
(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a phenyl group, a tributylstannyl group, and a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenyl Group: This step often involves the use of phenylation reagents such as phenyl lithium or phenyl magnesium bromide.
Attachment of the Tributylstannyl Group: This is usually done through a stannylation reaction, where tributylstannyl chloride is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where the tributylstannyl group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, particularly in the field of advanced materials and nanotechnology.
作用機序
The mechanism of action of (5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one: shares similarities with other pyrrolidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in specialized applications where these properties are advantageous.
特性
CAS番号 |
879688-75-2 |
|---|---|
分子式 |
C23H37NOSn |
分子量 |
462.3 g/mol |
IUPAC名 |
(5S)-5-phenyl-3-(tributylstannylmethylidene)pyrrolidin-2-one |
InChI |
InChI=1S/C11H10NO.3C4H9.Sn/c1-8-7-10(12-11(8)13)9-5-3-2-4-6-9;3*1-3-4-2;/h1-6,10H,7H2,(H,12,13);3*1,3-4H2,2H3;/t10-;;;;/m0..../s1 |
InChIキー |
JSMIYTLKLVZCFS-CZEDPBFNSA-N |
異性体SMILES |
CCCC[Sn](CCCC)(CCCC)C=C1C[C@H](NC1=O)C2=CC=CC=C2 |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C=C1CC(NC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)

![Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate](/img/structure/B14192131.png)

![{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid](/img/structure/B14192147.png)

![4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14192159.png)
![7'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B14192161.png)



![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)

